9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
Description
The compound 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione is a complex organic molecule characterized by its unique structural features It contains a bromophenyl group, two methylsulfanyl groups, and a tricyclic framework with multiple heteroatoms, including oxygen and nitrogen
Properties
IUPAC Name |
9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-26-16-19-12(23)10-9(7-3-5-8(18)6-4-7)11-13(24)20-17(27-2)22-15(11)25-14(10)21-16/h3-6,9H,1-2H3,(H,19,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWOESHYQRECRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(C3=C(O2)N=C(NC3=O)SC)C4=CC=C(C=C4)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387495 | |
| Record name | STK606564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-17-1 | |
| Record name | STK606564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl precursor, followed by the introduction of the methylsulfanyl groups through nucleophilic substitution reactions. The formation of the tricyclic framework is achieved through cyclization reactions under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione: undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects through inhibition or activation of specific biochemical pathways, leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 9-phenyl-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
- 9-(4-chlorophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
- 9-(4-fluorophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
Uniqueness
The uniqueness of 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione lies in its specific structural features, such as the presence of the bromophenyl group and the tricyclic framework
Biological Activity
The compound 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione (CAS Number: 6238-17-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.39 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrN4O2S2 |
| Molecular Weight | 440.39 g/mol |
| CAS Number | 6238-17-1 |
| Boiling Point | 100-101 °C (at 11 Torr) |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) |
| pKa | 11.38 ± 0.33 (Predicted) |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It potentially binds to specific receptors in the body, altering physiological responses.
- Antioxidant Activity : The presence of sulfur and oxygen in its structure suggests possible antioxidant properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens:
- Bacterial Strains : In vitro tests revealed effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : The compound also demonstrated antifungal activity against common fungal strains.
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects:
- Oxidative Stress Reduction : The compound may reduce oxidative stress in neuronal cells, providing protection against neurodegenerative conditions.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the effects of similar compounds on cancer cell lines. The results indicated that modifications in the bromophenyl group significantly enhanced cytotoxicity against breast cancer cells.
Antimicrobial Efficacy Research
In a comparative study published in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of various derivatives of tetrazatricyclo compounds. The results showed that the compound exhibited higher inhibition zones against Staphylococcus aureus compared to other tested compounds.
Neuroprotective Mechanism Investigation
A recent investigation published in Neuroscience Letters explored the neuroprotective mechanisms of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death via antioxidant pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
